molecular formula C21H22BrN3O2 B11354696 (6-Bromo-3-methyl-1-benzofuran-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

(6-Bromo-3-methyl-1-benzofuran-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B11354696
M. Wt: 428.3 g/mol
InChI Key: CGRJXRZJMRRTBZ-UHFFFAOYSA-N
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Description

1-(6-BROMO-3-METHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is a complex organic compound that features a benzofuran core substituted with a bromo and methyl group, a carbonyl group, and a piperazine ring attached to a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-BROMO-3-METHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving phenols and α-haloketones under acidic or basic conditions.

    Bromination and Methylation:

    Attachment of the Carbonyl Group: The carbonyl group can be introduced via Friedel-Crafts acylation using an appropriate acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Coupling with Pyridine: The final step involves coupling the piperazine ring with a pyridine derivative using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(6-BROMO-3-METHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be used to replace the bromo group with other substituents such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with new substituents replacing the bromo group.

Scientific Research Applications

1-(6-BROMO-3-METHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of benzofuran derivatives with biological targets.

    Industrial Applications: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-BROMO-3-METHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core and the piperazine ring are known to interact with various biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(6-BROMO-3-METHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-3-YL)ETHYL]PIPERAZINE: Similar structure but with a pyridine ring attached at a different position.

    1-(6-CHLORO-3-METHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE: Similar structure but with a chloro group instead of a bromo group.

    1-(6-BROMO-3-METHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)PROPYL]PIPERAZINE: Similar structure but with a propyl linker instead of an ethyl linker.

Uniqueness

1-(6-BROMO-3-METHYL-1-BENZOFURAN-2-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. The presence of the bromo and methyl groups on the benzofuran core, along with the piperazine and pyridine moieties, allows for diverse interactions and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H22BrN3O2

Molecular Weight

428.3 g/mol

IUPAC Name

(6-bromo-3-methyl-1-benzofuran-2-yl)-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H22BrN3O2/c1-15-18-6-5-16(22)14-19(18)27-20(15)21(26)25-12-10-24(11-13-25)9-7-17-4-2-3-8-23-17/h2-6,8,14H,7,9-13H2,1H3

InChI Key

CGRJXRZJMRRTBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)Br)C(=O)N3CCN(CC3)CCC4=CC=CC=N4

Origin of Product

United States

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